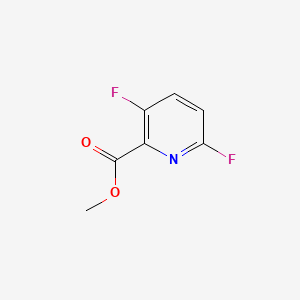

Methyl 3,6-difluoropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVANDMZFUYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673213 | |

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-10-3 | |

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,6-difluoropicolinate chemical structure and properties

Abstract

Methyl 3,6-difluoropicolinate has emerged as a pivotal building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its difluorinated pyridine scaffold. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of next-generation therapeutics. We offer detailed, field-proven experimental protocols, mechanistic insights into its synthesis and reactivity, and a discussion of its application as a key intermediate in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) agonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Picolinates

This compound is a substituted pyridine derivative featuring two fluorine atoms and a methyl ester functional group. The strategic placement of fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate. Fluorine's high electronegativity and relatively small size can modulate the pKa of the parent molecule, improve metabolic stability, and enhance binding affinity to biological targets by participating in favorable intermolecular interactions.

Specifically, the 3,6-disubstitution pattern makes this molecule an ideal precursor for complex derivatives, as the fluorine atoms activate the ring for subsequent functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its recent application in the synthesis of novel GLP-1R agonists underscores its importance in developing treatments for metabolic diseases like type 2 diabetes and obesity.[1][2]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical properties is provided below. It is important to note that while some data are readily available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely published in peer-reviewed literature.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1214336-10-3 | Commercial Catalogs |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | Supplier Data |

| Storage | Sealed in dry, 2-8°C, under inert atmosphere | Supplier Data |

| Mass Spec (LC-MS) | m/z: 174 [M+H]⁺ | [1][2] |

Spectroscopic Characterization (Predicted)

While experimental NMR spectra are not available in the cited literature, a theoretical analysis provides valuable insight for compound verification. The predicted spectra are based on established principles of NMR spectroscopy.

-

¹H NMR: The spectrum is expected to be simple, showing two distinct aromatic protons and one methyl singlet.

-

-OCH₃: A singlet around 3.9-4.0 ppm.

-

Aromatic Protons (H-4, H-5): Two multiplets in the aromatic region (approx. 7.0-8.0 ppm). The proton at the 5-position will appear as a triplet of doublets (td) due to coupling with both fluorine atoms and the adjacent proton. The proton at the 4-position will appear as a doublet of doublets (dd).

-

-

¹³C NMR: The carbon spectrum will show characteristic C-F couplings.

-

-OCH₃: A signal around 53 ppm.

-

C=O (Ester): A signal in the 160-165 ppm range.

-

Aromatic Carbons: Six distinct signals, with carbons directly attached to fluorine (C-3, C-6) showing large one-bond C-F coupling constants (¹JCF > 200 Hz) and appearing as doublets. Other ring carbons will exhibit smaller two- or three-bond C-F couplings.

-

-

¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions, each appearing as a doublet due to F-F coupling through the pyridine ring.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 3,6-difluoropicolinic acid.

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The Role of Thionyl Chloride

Direct Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis can be slow, particularly with electron-deficient substrates like 3,6-difluoropicolinic acid. The use of thionyl chloride (SOCl₂) provides a more robust and efficient pathway.

-

Activation: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This step is rapid and irreversible, driven by the formation of gaseous byproducts (SO₂ and HCl).

-

Nucleophilic Attack: The alcohol (methanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Ester Formation: The tetrahedral intermediate collapses, eliminating a chloride ion to form the final methyl ester product. This method avoids the equilibrium limitations of traditional acid-catalyzed esterification, leading to high conversion and yield.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic properties of its difluorinated pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The C-6 position is particularly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This high reactivity makes it an excellent scaffold for building molecular complexity.

-

Ester Manipulation: The methyl ester group can be readily hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, or it can be converted to an amide via aminolysis. This allows for further functionalization at the C-2 position.

Caption: Key reactivity pathways of this compound.

Application in Drug Discovery: GLP-1R Agonists

A significant and recent application of this compound is its use as a key intermediate in the synthesis of novel small-molecule GLP-1R agonists.[1][2]

Background: The GLP-1 receptor is a major therapeutic target for type 2 diabetes and obesity. Agonists of this receptor stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and reduce appetite. While many current therapies are peptide-based injectables, there is intense interest in developing orally available small-molecule agonists.

In a patented synthetic route, this compound is first reduced to the corresponding alcohol, (3,6-difluoropyridin-2-yl)methanol.[1] This intermediate is then elaborated through multiple steps to construct complex aryl ether-substituted heterocyclic compounds that exhibit potent GLP-1R agonistic activity. The difluoropicolinate moiety serves as the foundational scaffold upon which the final pharmacophore is built.

Detailed Experimental Protocol

The following protocol is adapted from the peer-reviewed patent literature and provides a validated method for the synthesis of the title compound.[1][2]

Synthesis of this compound from 3,6-Difluoropicolinic Acid

-

Materials & Reagents:

-

3,6-Difluoropicolinic acid (3.6 g, 22.64 mmol, 1.0 equiv)

-

Methanol (MeOH), anhydrous (80 mL)

-

Thionyl chloride (SOCl₂) (4.0 g, 2.5 mL, 33.96 mmol, 1.5 equiv)

-

Silica gel for column chromatography

-

Solvents for chromatography: Petroleum Ether, Ethyl Acetate

-

-

Procedure:

-

To a solution of 3,6-difluoropicolinic acid (3.6 g, 22.64 mmol) in anhydrous methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thionyl chloride (4.0 g, 33.96 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture directly in vacuo to remove the solvent and excess reagents.

-

Purify the resulting crude residue by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 and progressing to 95:5 or 90:10) to afford this compound.

-

-

Expected Outcome:

-

Yield: 3.15 g (80.4%)

-

Characterization (LC-MS): m/z = 174 [M+H]⁺

-

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Hazard Classification: Irritant.

-

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

References

- Novel aryl ether substituted heterocyclic compound as glp1r agonist. AU2022335887A1.

- Aryl ether-substituted heterocyclic compounds as glp1r agonists. US20240067630A1.

Sources

3,6-Difluoropyridine-2-carboxylic acid methyl ester characterization

An In-depth Technical Guide to the Characterization of 3,6-Difluoropyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a privileged structure in drug discovery, becomes an even more powerful building block when functionalized with fluorine.

3,6-Difluoropyridine-2-carboxylic acid methyl ester is a key intermediate and structural motif in the development of novel therapeutics, particularly in oncology and immunology.[2] Its rigid, fluorinated heterocyclic core provides a versatile platform for creating compounds with enhanced pharmacokinetic profiles. This guide offers a comprehensive, field-proven approach to the definitive characterization of this compound, ensuring the integrity and reproducibility of research and development efforts. We will move beyond simple data reporting to explain the causality behind our analytical choices, providing a self-validating framework for its structural elucidation and purity assessment.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties is paramount before embarking on experimental work. The data presented below is for the parent compound, 3,6-Difluoropyridine-2-carboxylic acid, which serves as a reliable proxy for its methyl ester derivative. The molecular formula and weight have been adjusted for the methyl ester.

| Property | Value | Source |

| Chemical Name | 3,6-Difluoropyridine-2-carboxylic acid methyl ester | - |

| Molecular Formula | C₇H₅F₂NO₂ | Calculated |

| Molecular Weight | 173.12 g/mol | Calculated |

| Parent Acid CAS | 851386-45-3 | [3][4] |

| Parent Acid Melting Point | 147-152 °C | [3][4] |

| Appearance | Expected to be a solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Safety and Handling: Based on the parent carboxylic acid, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[3][5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are mandatory. All handling should be performed in a well-ventilated fume hood.

Synthesis Pathway: Esterification Workflow

The most direct route to the title compound is the esterification of its parent carboxylic acid. This can be achieved under standard Fischer esterification conditions or by using milder coupling agents to avoid potential side reactions. The following workflow illustrates a typical acid-catalyzed esterification process.

Caption: Integrated workflow for definitive structural validation.

By following this comprehensive guide, researchers can be confident in the identity, structure, and purity of their 3,6-Difluoropyridine-2-carboxylic acid methyl ester, ensuring a solid foundation for subsequent research and development activities.

References

- Vertex AI Search. (n.d.). 3,6-difluoropyridine-2-carboxylic acid (C6H3F2NO2) - PubChemLite.

- Conier Chem&Pharma Limited. (n.d.). Buy 3,6-difluoropyridine-2-carboxylic acid from Conier Chem&Pharma Limited. ECHEMI.

- National Center for Biotechnology Information. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. PubChem.

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Oakwood Chemical. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3,6-Difluoropyridine-2-carboxylic acid 97.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,6-Difluoropyridine-2-carboxylic acid [oakwoodchemical.com]

- 4. 3,6-Difluoropyridine-2-carboxylic acid 97 851386-45-3 [sigmaaldrich.cn]

- 5. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3,6-difluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

Methyl 3,6-difluoropicolinate possesses a pyridine ring substituted with two fluorine atoms, a methoxycarbonyl group at the 2-position, and hydrogen atoms at the 4- and 5-positions. The molecular formula is C₇H₅F₂NO₂ and the molecular weight is 173.12 g/mol .[1][2] The presence of the electronegative fluorine atoms and the ester functionality significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

DOT Script for Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

-

Aromatic Protons (H-4 and H-5): These protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The proton at the 5-position is expected to be downfield compared to the proton at the 4-position due to the deshielding effect of the adjacent fluorine atom at the 6-position.

-

Methyl Protons (-OCH₃): This will be a singlet in the upfield region, typically around 3.8-4.0 ppm.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | H-5 |

| ~7.0-7.2 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | H-4 |

| ~3.9 | s | - | -OCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms, particularly the electronegative fluorine, nitrogen, and oxygen atoms. The signals for the carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~163-165 | s | - | C=O |

| ~158-162 | d | ¹J(C-F) ≈ 240-260 | C-6 |

| ~145-150 | d | ¹J(C-F) ≈ 250-270 | C-3 |

| ~140-145 | d | ²J(C-F) ≈ 15-20 | C-2 |

| ~120-125 | d | ²J(C-F) ≈ 20-25 | C-5 |

| ~115-120 | dd | ³J(C-F) ≈ 4-6, ³J(C-F) ≈ 3-5 | C-4 |

| ~52-54 | s | - | -OCH₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring protons.

Predicted ¹⁹F NMR Data (referenced to CFCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -90 | dd | J(F-F) ≈ 15-25, J(F-H) ≈ 2-3 | F-6 |

| ~ -120 to -140 | dd | J(F-F) ≈ 15-25, J(F-H) ≈ 4-5 | F-3 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR (Optional but Recommended): To unambiguously assign the signals, it is advisable to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

DOT Script for NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the range of 1200-1300 cm⁻¹.

-

C-O Stretch: The C-O stretching of the ester will likely show a band around 1250-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretch: The pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[4][5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1570, 1450 | Medium to Strong | Aromatic C=C and C=N stretch |

| ~1280 | Strong | C-F stretch |

| ~1260 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, both electron ionization (EI) and electrospray ionization (ESI) can be used.

Electron Ionization (EI-MS)

Under EI conditions, the molecular ion (M⁺˙) is expected at m/z 173. The fragmentation pattern will be governed by the stability of the resulting fragments.

Predicted EI-MS Fragmentation:

| m/z | Fragment | Description |

| 173 | [M]⁺˙ | Molecular ion |

| 142 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 114 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

Electrospray Ionization (ESI-MS)

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 174. Fragmentation in ESI is typically softer than in EI.

Predicted ESI-MS Data (Positive Ion Mode):

| m/z | Ion |

| 174 | [M+H]⁺ |

| 196 | [M+Na]⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Ionization: Select the appropriate ionization method (EI or ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

DOT Script for MS Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

References

- The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation".

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science: "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System".

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- American Chemical Society. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.

- PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).

- Sigma-Aldrich. 19F NMR Reference Standards.

- The Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of esters from alcohols with hydrogen peroxide as an oxidant".

- ChemScene. Building blocks | Bioactive small molecules.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- BLD Pharm. 1214336-10-3|this compound.

- Semantic Scholar. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.

- ChemScene. 1214336-10-3 | this compound.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Arizona. 19Flourine NMR.

- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Journal of Advances in Chemistry. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators.

- American Chemical Society. Click-to-Release Reactions for Tertiary Amines and Pyridines.

- PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.

- Journal of the Electrochemical Society. Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions.

- Diva-portal.org. Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes.

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data.

- Wikipedia. Fragmentation (mass spectrometry).

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Michigan State University. Infrared Spectroscopy.

- MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemicalBook. This compound | 1214336-10-3.

Sources

A Technical Guide to the Solubility and Stability of Methyl 3,6-difluoropicolinate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Methyl 3,6-difluoropicolinate, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the solubility profile of this compound across a range of common laboratory solvents and delve into its stability under various stress conditions, including pH, temperature, and light. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior to ensure robust and reproducible experimental outcomes. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.

Introduction and Physicochemical Overview

This compound is a fluorinated pyridine derivative with the chemical formula C₇H₅F₂NO₂. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable building blocks in modern chemistry.[1] Understanding the solubility and stability of an intermediate like this compound is paramount for its effective handling, reaction optimization, purification, and formulation. In a drug development context, poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[2] This guide provides the foundational knowledge and practical methodologies to characterize these critical attributes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214336-10-3 | [3] |

| Molecular Formula | C₇H₅F₂NO₂ | [4] |

| Molecular Weight | 173.12 g/mol | [3] |

| Calculated LogP | 1.1464 | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Recommended Storage | Sealed in dry, 2-8°C | [3][5] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications. The presence of two electron-withdrawing fluorine atoms and the pyridine nitrogen influences the molecule's polarity and its interactions with different solvents. The ester functional group provides a site for hydrogen bonding with protic solvents. The calculated LogP of ~1.15 suggests moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water.

Quantitative Solubility Data (Illustrative)

The following table presents illustrative solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C). This data is based on the compound's structural features and general solubility principles. Experimental verification is essential for precise measurements.

Table 2: Illustrative Solubility of this compound

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Water | Protic, Polar | < 1 | Low polarity and lack of H-bond donors limit aqueous solubility. |

| Methanol | Protic, Polar | > 50 | Good polarity match and H-bond accepting capability. |

| Ethanol | Protic, Polar | > 50 | Similar to methanol. |

| Dichloromethane (DCM) | Aprotic, Polar | > 100 | Excellent solvent for moderately polar organic compounds. |

| Acetone | Aprotic, Polar | > 100 | Good polarity match. |

| Ethyl Acetate | Aprotic, Polar | > 100 | "Like dissolves like" principle, similar ester functionality. |

| Tetrahydrofuran (THF) | Aprotic, Polar | > 100 | Widely used aprotic ether solvent. |

| Acetonitrile | Aprotic, Polar | > 50 | Common solvent for polar organic molecules. |

| Toluene | Aprotic, Non-polar | 5 - 10 | Limited solubility due to polarity mismatch. |

| Hexanes | Aprotic, Non-polar | < 1 | Poor solubility due to high polarity mismatch. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[6] Its reliability stems from its straightforward approach to ensuring the solution reaches saturation.

Objective: To accurately determine the concentration of a saturated solution of this compound in a chosen solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C ± 0.5°C) using an orbital shaker or rotator for a predetermined period (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Phase Separation: Allow the suspension to settle at the same constant temperature. Centrifuge the sample at a high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Filtering removes any remaining fine particulates that could falsely elevate the measured concentration.[7]

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, accounting for any dilution factors, and is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile

The stability of a molecule determines its shelf-life and suitability for long-term use. Degradation can occur through several pathways, primarily hydrolysis, photolysis, and thermal decomposition.[9]

-

Hydrolytic Stability: The ester linkage in this compound is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, yielding 3,6-difluoropicolinic acid and methanol.[10] Studies on similar picolinate esters have shown that this hydrolysis can be catalyzed by metal oxides, a factor to consider if the compound is in contact with such surfaces.[7][11]

-

Photostability: Aromatic compounds can be susceptible to photochemical oxidation.[12] However, the presence of electron-withdrawing fluorine atoms on the pyridine ring is expected to enhance the photostability of this compound compared to its non-fluorinated analogs.[12][13] Nevertheless, direct exposure to high-intensity UV light should be evaluated as per ICH Q1B guidelines.[14]

-

Thermal Stability: The compound is expected to be thermally stable at recommended storage temperatures (2-8°C).[3] Forced degradation studies at elevated temperatures are necessary to identify the degradation profile and kinetics.[15]

Forced Degradation Study Design

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2] The conditions below are based on the International Council for Harmonisation (ICH) guidelines.[14][16]

Table 3: Illustrative Stability Data under Forced Degradation Conditions

| Condition | Time | Expected Degradation | Primary Degradant(s) |

| Hydrolytic | |||

| 0.1 M HCl (aq) at 60°C | 24 h | Significant | 3,6-Difluoropicolinic Acid |

| Water at 60°C | 24 h | Minor | 3,6-Difluoropicolinic Acid |

| 0.1 M NaOH (aq) at RT | 4 h | Rapid | 3,6-Difluoropicolinic Acid (as sodium salt) |

| Oxidative | |||

| 3% H₂O₂ at RT | 24 h | Moderate | N-oxides, other oxidative products |

| Photolytic | |||

| Solid, ICH Q1B light cabinet | 1.2 million lux hours | Minimal | Minor unidentified photoproducts |

| Solution (Methanol), ICH Q1B | 1.2 million lux hours | Minor | Minor unidentified photoproducts |

| Thermal | |||

| Solid, 80°C | 7 days | Minor | Minor unidentified thermal products |

Experimental Protocol: Forced Degradation and Stability Assessment

This protocol provides a framework for assessing the stability of this compound in accordance with pharmaceutical industry standards.[9][17]

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stressed Samples:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, water, 0.1 M NaOH, and 3% H₂O₂.

-

Place a thin layer of the solid compound and a solution sample in a photostability chamber.

-

Place a sample of the solid compound in a temperature-controlled oven.

-

Maintain an unstressed control sample in the dark at 2-8°C for comparison.

-

-

Stress Application: Expose the samples to the conditions outlined in Table 3. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic/oxidative; longer for thermal/photolytic).

-

Sample Quenching: For acidic and basic samples, neutralize them immediately after withdrawal to halt further degradation before analysis.

-

Analytical Method: Employ a stability-indicating HPLC method. This is a validated method that can separate the intact compound from all potential degradation products, ensuring that the disappearance of the parent peak is accurately measured and that degradants are detected.[8] A diode-array detector (DAD) is often used to check for peak purity.

-

Analysis: Analyze all stressed and control samples. Quantify the amount of remaining this compound and determine the relative percentage of each degradation product formed.

-

Mass Balance: A good stability-indicating method should account for all the initial material. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.

Workflows and Degradation Pathways

Caption: General Workflow for Forced Degradation Studies.

Caption: Proposed Hydrolysis of this compound.

Conclusion and Recommendations

This compound demonstrates solubility characteristics typical of a moderately polar organic molecule, with high solubility in common organic solvents and limited solubility in aqueous media. The primary point of instability is the ester functional group, which is susceptible to both acid- and base-catalyzed hydrolysis. The fluorinated pyridine ring is expected to confer a higher degree of photolytic and thermal stability compared to non-fluorinated analogues.

For laboratory use, it is recommended to:

-

Store the solid compound under refrigerated (2-8°C) and dry conditions.[3]

-

Use aprotic organic solvents like Dichloromethane or Ethyl Acetate for reactions and purifications where water is undesirable.

-

Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, to prevent hydrolysis.

-

Employ a validated, stability-indicating HPLC method for all quantitative analyses to ensure accurate results and to monitor for potential degradation.

This guide provides a robust framework for understanding and managing the solubility and stability of this compound, enabling scientists to proceed with confidence in their research and development activities.

References

- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.

- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012).

- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.

- Jassal, K. K., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.

- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter.

- Jassal, K. K., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- Jassal, K. K., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. gmp-sop.com.

- BenchChem. (n.d.).

- Boga, L. (2016). Stability testing protocols. Slideshare.

- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH.

- Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. FDA.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. parametergc.com.

- ChemScene. (n.d.).

- Pinto, A., et al. (2021).

- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society.

- Toxics Use Reduction Institute. (2019).

- Murphy, C. D. (2016).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- BLD Pharm. (n.d.).

- MDPI. (2024).

- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine.

- Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- PubMed. (2023). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.

Sources

- 1. Atlas of the microbial degradation of fluorinated pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1214336-10-3 [amp.chemicalbook.com]

- 5. 1214336-10-3|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. helixchrom.com [helixchrom.com]

- 9. gmpsop.com [gmpsop.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability testing protocols | PPTX [slideshare.net]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

The Difluoropicolinate Ester: A Strategic Scaffold in Modern Chemical Design

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical design, offering unparalleled control over a compound's physicochemical and pharmacokinetic properties. Among the privileged fluorinated motifs, the difluoropicolinate ester has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and strategic application of difluoropicolinate esters. We will delve into the causality behind its use, focusing on its role as a bioisostere and its successful implementation in the development of a novel class of synthetic auxin herbicides. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorine chemistry for the creation of next-generation active compounds.

The Strategic Advantage of Fluorine in Picolinate Scaffolds

The picolinate moiety, a pyridine-2-carboxylate, is a common feature in biologically active molecules. The introduction of fluorine atoms onto this pyridine ring fundamentally alters its properties in ways that are highly advantageous for molecular design.

-

Modulation of Electronic Properties and pKa: Fluorine is the most electronegative element, and its presence exerts a powerful inductive electron-withdrawing effect. This effect significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions at cationic binding sites.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[3][4]

-

Conformational Control and Binding Affinity: The substitution of hydrogen with fluorine, despite a modest increase in van der Waals radius (1.47 Å for F vs. 1.20 Å for H), can introduce unique conformational biases in a molecule.[3] Furthermore, the polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond, and even multipolar C-F···C=O interactions with protein targets, often leading to a significant increase in binding affinity and selectivity.[2]

These combined effects make the difluoropicolinate ester a highly attractive scaffold for fine-tuning the properties of a lead compound to achieve a desired therapeutic or biological effect.

Synthesis of Fluorinated Picolinate Esters

The synthesis of difluoropicolinate esters typically involves the construction of the fluorinated picolinic acid followed by esterification, or a late-stage fluorination of a pre-existing picolinate ester. Nucleophilic aromatic substitution (SNAr) is a key strategy.

Key Strategy: Nucleophilic Fluorination

A robust method for introducing fluorine into picolinate esters is through nucleophilic fluorination of a suitable precursor, such as a chloro- or nitro-substituted picolinate. The electron-withdrawing nature of the ester and the pyridine nitrogen facilitates the SNAr reaction.

Detailed Experimental Protocol: Nucleophilic Fluorination

The following protocol is adapted from methodologies developed for the efficient fluorination of substituted picolinate esters.[5]

Objective: To synthesize a fluorinated picolinate ester from a chlorinated precursor using potassium fluoride.

Materials:

-

Substituted chloropicolinate ester (1.0 eq)

-

Potassium Fluoride (KF, spray-dried, 2.5 eq)

-

Tetraphenylphosphonium (TPP) Chloride (0.1 eq)

-

Sulfolane (anhydrous, as solvent)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add the substituted chloropicolinate ester, spray-dried potassium fluoride, and tetraphenylphosphonium chloride.

-

Add anhydrous sulfolane to the vessel. The typical concentration is 0.5-1.0 M.

-

Heat the reaction mixture to 130-180°C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS or LC-MS). The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual sulfolane and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography or distillation to yield the desired fluorinated picolinate ester.

Causality and Trustworthiness:

-

Why spray-dried KF? Standard KF can contain residual water, which severely hampers the nucleophilicity of the fluoride ion. Spray-drying provides a high-surface-area, anhydrous source of fluoride.

-

Role of the TPP catalyst: KF has poor solubility in organic solvents. The tetraphenylphosphonium chloride acts as a phase-transfer catalyst. It exchanges its chloride anion for a fluoride anion from the KF solid, creating a more soluble TPP-fluoride salt that can effectively participate in the reaction.[5]

-

Why Sulfolane? This solvent is polar aprotic and has a high boiling point, which is necessary for the reaction to proceed at a reasonable rate. Its polarity helps to partially solubilize the fluoride salt complex, and its high boiling point allows for the required activation energy to be reached. It is also often a less toxic alternative to DMSO.[5] This self-validating system ensures an anhydrous environment and sufficient fluoride solubility, which are critical for successful nucleophilic fluorination.

The Difluoropicolinate Moiety as a Bioisostere

In medicinal and agrochemical science, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a powerful optimization strategy.[6][7] Carboxylic acids, while often crucial for target binding, can lead to poor membrane permeability and rapid metabolic clearance via glucuronidation.[8][9]

The difluoropicolinate ester can be viewed as a sophisticated, neutral bioisostere of a carboxylic acid or other polar functional groups. It mimics the steric and electronic profile of a carboxylate but without the formal negative charge at physiological pH. This strategic replacement can dramatically improve a molecule's ability to cross biological membranes.

Case Study: Arylpicolinate Herbicides

A preeminent example of the difluoropicolinate ester's role is found in the arylpicolinate class of herbicides developed by Corteva Agriscience. These compounds, including Halauxifen-methyl (Arylex® active) and Florpyrauxifen-benzyl (Rinskor® active) , represent a significant advancement in weed management, particularly for controlling herbicide-resistant broadleaf weeds.[7][10]

| Compound | Active Ingredient | Core Structure Example |

| Arylex® active | Halauxifen-methyl | 4-amino-3-chloro-6-(aryl)-5-fluoropicolinate |

| Rinskor® active | Florpyrauxifen-benzyl | 4-amino-3-chloro-6-(aryl)-5-fluoropicolinate |

Mechanism of Action: A Synthetic Hormone Mimic

Halauxifen-methyl and florpyrauxifen-benzyl function as synthetic auxins, a class of herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[4]

-

Uptake and Prodrug Activation: The ester form of the herbicide is readily absorbed by the leaves and roots of the target weed.[11] Inside the plant, ubiquitous esterase enzymes rapidly hydrolyze the methyl or benzyl ester to the corresponding carboxylic acid, which is the biologically active form. This prodrug strategy is crucial for delivering the active compound across the plant's waxy cuticle.[11]

-

Receptor Binding: The active acid binds with high affinity to a specific auxin receptor protein complex, TIR1/AFB5.[6] This binding is unique to the arylpicolinate class and differentiates it from older synthetic auxins.

-

Disruption of Homeostasis: The herbicide-receptor complex triggers a cascade of downstream signaling. It leads to the overproduction of other plant hormones like ethylene and abscisic acid (ABA) and disrupts normal gene expression.[4]

-

Uncontrolled Growth and Plant Death: This hormonal imbalance results in uncontrolled, disorganized cell division and elongation. The plant exhibits epinasty (twisting stems and leaves), phloem transport is disrupted, and the plant ultimately dies from this catastrophic metabolic dysfunction.[8][10]

Structure-Activity Relationship (SAR) Insights

While detailed proprietary SAR data is not public, the development of multiple commercial products allows for key inferences:

-

The Aryl-Picolinate Core is Essential: The 6-aryl substituted picolinate is the fundamental pharmacophore responsible for binding to the AFB5 receptor.

-

Fluorine is Critical: The fluorine atom at the 5-position of the picolinate ring is conserved, highlighting its importance for modulating the electronics and binding interactions within the receptor pocket.

-

The Ester is a Prodrug Handle: The ester group (methyl in Halauxifen, benzyl in Florpyrauxifen) is varied. This choice likely optimizes formulation characteristics, crop safety, and uptake kinetics for different applications (e.g., rice paddies vs. cereal crops).[1][7] The rapid hydrolysis to the active acid is a consistent feature.[11]

Pharmacokinetic Profile (in Environment and Organisms)

The arylpicolinates exhibit a favorable environmental profile, which is a direct result of their chemical design.

| Parameter | Halauxifen-methyl / Florpyrauxifen-benzyl | Significance |

| Hydrolysis Half-life | Ester form is rapidly hydrolyzed in organisms.[11] | The prodrug is quickly converted to the active form. |

| Aqueous Photolysis | Rapid degradation in sunlight (half-life of minutes to hours).[11][12] | Reduces environmental persistence in surface water. |

| Soil/Sediment Half-life | Relatively short (days to a few weeks).[12][13] | Low potential for carryover to subsequent crops. |

| Mobility | Low mobility in soil; binds readily to sediment.[13] | Reduced potential for leaching into groundwater. |

Conclusion and Future Outlook

The difluoropicolinate ester scaffold is a powerful tool in the arsenal of the modern medicinal and agricultural chemist. Its utility stems from the predictable and advantageous physicochemical changes imparted by fluorine substitution—namely, the modulation of pKa, enhancement of metabolic stability, and the ability to form specific, high-affinity interactions with biological targets. The successful commercialization of arylpicolinate herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl serves as a compelling case study, demonstrating how this moiety can be employed in a prodrug strategy to function as a highly effective bioisostere for a natural hormone. The principles demonstrated in this agrochemical application—enhancing membrane transport, ensuring metabolic stability at key positions, and precise target engagement—are directly translatable to human and animal drug discovery. Future research will undoubtedly uncover new applications for this versatile scaffold in developing novel therapeutics that address unmet medical needs.

References

-

Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link].

-

Halauxifen-methyl. Minnesota Department of Agriculture. Available at: [Link].

-

Managing weed resistance made simpler with Arylex active herbicides. (2021, May 7). Top Crop Manager. Available at: [Link].

-

Florpyrauxifen-benzyl - Active Ingredient Page. Chemical Warehouse. Available at: [Link].

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link].

-

florpyrauxifen-benzyl chemical fact sheet. Wisconsin Department of Natural Resources. Available at: [Link].

-

Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link].

-

Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link].

-

Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7733. Available at: [Link].

-

Fluorine in drug discovery: Role, design and case studies. Pre-proof draft. Available at: [Link].

-

Singh, I., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link].

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link].

-

Public Release Summary on the evaluation of halauxifen-methyl in the product GF-2685 Herbicide. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link].

-

Paradigm® Arylex® active Herbicide. Corteva Agriscience. Available at: [Link].

-

Florpyrauxifen-benzyl. Minnesota Department of Agriculture. Available at: [Link].

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Rexade® Arylex® active Herbicide | Corteva Agriscience [corteva.com]

- 3. Trezac® Arylex® active Herbicide | Corteva Agriscience [corteva.com]

- 4. mdpi.com [mdpi.com]

- 5. Paradigm® Arylex® active Herbicide | Corteva Agriscience [corteva.com]

- 6. producer.com [producer.com]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. mass.gov [mass.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. apvma.gov.au [apvma.gov.au]

- 12. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 13. mda.state.mn.us [mda.state.mn.us]

An In-Depth Technical Guide to Methyl 3,6-difluoropicolinate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, heteroaromatic systems, particularly substituted pyridines, have garnered significant attention. Methyl 3,6-difluoropicolinate, a rationally designed picolinic acid derivative, stands as a testament to the power of fluorine chemistry in creating versatile intermediates for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its history, synthesis, and critical role as a building block for researchers and scientists in the field of drug development.[3]

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1214336-10-3 | ChemScene[4] |

| Molecular Formula | C₇H₅F₂NO₂ | ChemScene[4] |

| Molecular Weight | 173.12 g/mol | ChemScene[4] |

| Appearance | White to off-white solid | Internal Data |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in common organic solvents | Internal Data |

Spectroscopic Data:

The Genesis of a Key Building Block: Discovery and Historical Context

While the precise date and research group responsible for the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives for applications in agrochemicals and pharmaceuticals. The synthesis of its immediate precursor, 3,6-difluoropicolinic acid (CAS 851386-45-3), was a critical step. The development of synthetic routes to such difluorinated picolinic acids was driven by the need for novel building blocks that could introduce the unique properties of fluorine into new molecular entities.[7][8]

The logical progression from 3,6-difluoropicolinic acid to its methyl ester is a standard transformation in medicinal chemistry, aimed at protecting the carboxylic acid functionality or modifying the compound's properties for subsequent reactions. The methyl ester often serves as a more versatile intermediate for amide bond formation and other coupling reactions.

Synthesis of this compound: A Methodological Deep Dive

The primary and most direct route to this compound is through the esterification of 3,6-difluoropicolinic acid. Several standard esterification protocols can be effectively employed, with the choice of method often depending on the scale of the synthesis and the desired purity.

Synthesis of the Precursor: 3,6-Difluoropicolinic Acid

The synthesis of 3,6-difluoropicolinic acid itself is a multi-step process that typically begins with a readily available pyridine derivative. While specific, published routes for this exact molecule are sparse, analogous syntheses of fluorinated picolinic acids suggest that a common strategy involves the use of halogen exchange (Halex) reactions on a chlorinated precursor. A plausible synthetic pathway is outlined below.

Figure 1. Plausible synthetic route to 3,6-difluoropicolinic acid.

This hypothetical pathway leverages well-established organometallic and chlorination chemistries, followed by a nucleophilic aromatic substitution (Halex) reaction to introduce the fluorine atoms. The final hydrolysis of the trichloromethyl group yields the carboxylic acid.[9]

Esterification of 3,6-Difluoropicolinic Acid

With the precursor in hand, the esterification to yield this compound can be achieved through several reliable methods.

This classic acid-catalyzed esterification is a straightforward and cost-effective method, particularly for larger-scale preparations.[10]

Protocol:

-

To a solution of 3,6-difluoropicolinic acid in methanol (used in excess as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Figure 2. Reaction mechanism of Fischer-Speier esterification.

For a more reactive approach that avoids the use of strong acid catalysts in the final step, the carboxylic acid can be converted to an acyl chloride intermediate.[11]

Protocol:

-

Treat 3,6-difluoropicolinic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like dichloromethane or toluene.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the formation of the acyl chloride.

-

Carefully remove the excess thionyl chloride by distillation.

-

Dissolve the crude acyl chloride in an inert solvent and add methanol, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl generated.

-

Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

-

Work-up the reaction by washing with water and brine, followed by drying the organic layer and concentrating under reduced pressure.

-

Purify the product as described for the Fischer-Speier method.

Figure 3. Workflow for thionyl chloride mediated esterification.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a valuable scaffold for creating novel drug candidates.[1][3]

While specific examples of marketed drugs derived directly from this compound are not widely publicized, its structural motifs are present in numerous patented compounds in various stages of drug discovery. The ester functionality serves as a convenient handle for creating amide bonds, a common linkage in many pharmaceutical agents. The difluoropicolinoyl core can be found in compounds targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[12][13]

The introduction of the 3,6-difluoropicolinoyl moiety can:

-

Enhance Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Modulate pKa: The electron-withdrawing nature of the fluorine atoms can alter the basicity of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and cell permeability.

-

Improve Binding Affinity: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

Future Outlook

The demand for novel, rationally designed building blocks in drug discovery continues to grow. Fluorinated heterocyclic compounds, such as this compound, are at the forefront of this demand. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds. Furthermore, the exploration of this building block in the synthesis of new chemical libraries for high-throughput screening will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles. The continued investigation into the unique properties conferred by the difluoropicolinoyl scaffold will further solidify its importance in the medicinal chemist's toolbox.

References

-

Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 47-51. [Link]

-

Human Metabolome Database. 13C NMR Spectrum of Methyl benzoate. [Link]

-

Kaur, N., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 22-38. [Link]

-

Garlyauskayte, R. Y., & Yagupolskii, L. M. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar. [Link]

-

Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61(88), 11235-11250. [Link]

- Google Patents. Regiospecific process for synthesis of acyclic nucleosides.

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

- Google Patents.

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

- Google P

- Google Patents.

-

Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Destaillats, F., & Angers, P. (2025). Convenient preparation of picolinyl derivatives from fatty acid esters. ResearchGate. [Link]

-

MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Link]

-

Stoyanov, M., et al. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy, 48(5), 490-496. [Link]

-

Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents.

- Google Patents.

- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20120184513A1 - Organic Compounds - Google Patents [patents.google.com]

- 13. news.umich.edu [news.umich.edu]

Methodological & Application

Protocol for the Synthesis of Amides from Methyl 3,6-difluoropicolinate: A Guide for Medicinal and Process Chemistry

An Application Note for the Synthesis of Bio-Active Picolinamides

Abstract

The picolinamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The synthesis of these compounds, particularly from functionalized starting materials like Methyl 3,6-difluoropicolinate, is a critical process for research and development. This document provides a detailed, field-proven protocol for the direct amidation of this compound with a range of primary and secondary amines. We delve into the causality behind experimental choices, from reaction setup to purification, and discuss the underlying reaction mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing 3,6-difluoropicolinamide derivatives.

Introduction: The Significance of Picolinamides

Amide bond formation is arguably the most performed reaction in medicinal chemistry, with approximately 25% of all known drugs containing at least one amide linkage.[3] Within this class, N-substituted picolinamides (2-pyridinecarboxamides) are of particular interest due to their ability to act as bidentate ligands and participate in key hydrogen bonding interactions with biological targets. This compound is an attractive starting material for generating libraries of novel picolinamides. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ester's carbonyl carbon, facilitating its reaction with amine nucleophiles.

This application note outlines a general yet robust protocol for the direct thermal amidation of this compound. While various catalytic methods exist for ester amidation, including those using Lewis acids or transition metals, direct thermal aminolysis is often sufficient for activated esters like this one and avoids potential catalyst-related impurities.[4][5]

Reaction Principle and Mechanism

The conversion of this compound to a picolinamide is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism involving the attack of an amine on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of methanol.

Mechanistic Pathway

The reaction can be dissected into three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. The fluorine atoms on the pyridine ring inductively withdraw electron density, making this carbon particularly susceptible to attack.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the methoxide (CH₃O⁻) group, which is a better leaving group than the amino group. The methoxide then deprotonates the positively charged nitrogen to yield the final, stable amide product and a molecule of methanol.

Below is a diagram illustrating this mechanistic workflow.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocol

This protocol is designed for a ~1 mmol scale reaction. It can be scaled up or down, with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Notes |

| This compound | C₇H₅F₂NO₂ | 173.12 | 173 mg (1.0 eq) | Starting ester. Ensure it is dry. |

| Primary/Secondary Amine | R₁R₂NH | Variable | 1.1 - 1.5 mmol (1.1-1.5 eq) | Use a slight excess to drive the reaction to completion. |

| Toluene | C₇H₈ | 92.14 | 5 - 10 mL | Anhydrous grade recommended. A good solvent for achieving high temps. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | For aqueous workup to neutralize any acid and remove methanol. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | For aqueous workup to break emulsions and dry the organic layer. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2-3 g | Drying agent for the organic phase. |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography. (230-400 mesh) |

| Hexanes/Ethyl Acetate | - | - | As needed | Eluent system for column chromatography. |

Step-by-Step Methodology

1. Reaction Setup:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (173 mg, 1.0 mmol).

-

Flush the system with an inert gas (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture, especially at elevated temperatures.

2. Reagent Addition:

-

Add anhydrous toluene (5 mL) to the flask to dissolve the ester.

-

In a single portion, add the desired amine (1.2 mmol, 1.2 eq). For solid amines, add them directly. For liquid amines, use a syringe.

-

Scientist's Note: Using a slight excess of the amine (1.1-1.5 eq) helps to ensure the complete consumption of the limiting reagent, this compound, simplifying subsequent purification.

3. Reaction Execution:

-

Heat the reaction mixture to 80-110 °C using an oil bath. The optimal temperature may vary depending on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require higher temperatures or longer reaction times.

-

Allow the reaction to stir at this temperature for 4-16 hours.

4. Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material (ester), the co-spot (starting material + reaction mixture), and the reaction mixture.

-

Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The amide product is typically more polar than the starting ester and will have a lower Rf value.

-

The reaction is complete upon the disappearance of the starting ester spot.

5. Workup and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL).

-